
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two aldehyde groups at the 4 and 5 positions and a phenylmethyl group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, benzyl azide, is prepared by reacting benzyl chloride with sodium azide in an aqueous medium.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl aldehyde, under copper(I) catalysis to form the triazole ring.
Oxidation: The resulting triazole compound is oxidized to introduce the aldehyde groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalyst Recovery and Reuse: To minimize costs and environmental impact.
Purification Steps: Including crystallization, distillation, or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products
Oxidation: 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(phenylmethyl)-.
Reduction: 1H-1,2,3-Triazole-4,5-dimethanol, 1-(phenylmethyl)-.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
科学研究应用
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coordination compounds.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
作用机制
The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aldehyde groups can form covalent bonds with nucleophiles, which is valuable in bioconjugation and organic synthesis.
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole-4,5-dicarboxylic acid: Lacks the phenylmethyl group, making it less hydrophobic.
1H-1,2,3-Triazole-4,5-dimethanol: Contains alcohol groups instead of aldehydes, altering its reactivity.
1H-1,2,3-Triazole-4,5-dithiolate: Contains sulfur atoms, providing different coordination properties.
Uniqueness
1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- is unique due to the presence of both aldehyde groups and a phenylmethyl group. This combination provides a balance of reactivity and hydrophobicity, making it versatile for various applications in synthesis and research.
属性
CAS 编号 |
103532-75-8 |
|---|---|
分子式 |
C11H9N3O2 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
1-benzyltriazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI 键 |
AAVUCWJDTFXLPW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


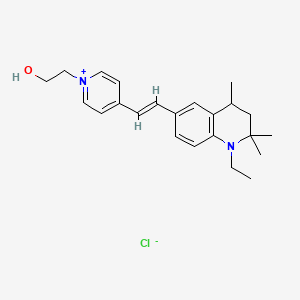
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
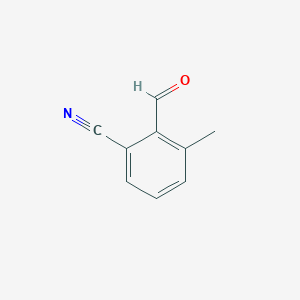
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
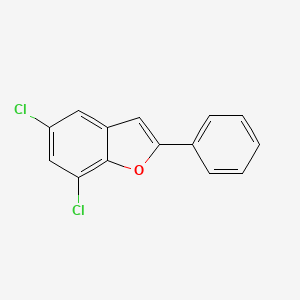
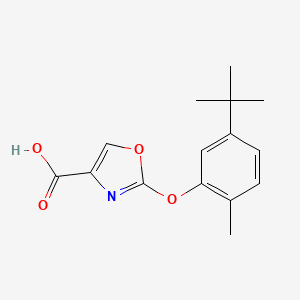

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)

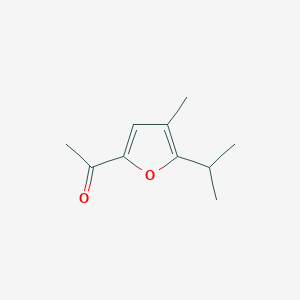

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
